Product packaging for (Hepta-1,5-dien-1-yl)benzene(Cat. No.:CAS No. 68060-15-1)

(Hepta-1,5-dien-1-yl)benzene

Cat. No.: B14465971
CAS No.: 68060-15-1
M. Wt: 172.27 g/mol
InChI Key: GVPBMANYQOWHIQ-UHFFFAOYSA-N
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Description

(Hepta-1,5-dien-1-yl)benzene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B14465971 (Hepta-1,5-dien-1-yl)benzene CAS No. 68060-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68060-15-1

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

hepta-1,5-dienylbenzene

InChI

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6-12H,4-5H2,1H3

InChI Key

GVPBMANYQOWHIQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC1=CC=CC=C1

Origin of Product

United States

Structural Classification and Nomenclature Within Polyene Systems

(Hepta-1,5-dien-1-yl)benzene is classified as a substituted polyene. The parent chain is a heptadiene, a seven-carbon chain containing two carbon-carbon double bonds. The presence of the phenyl group designates it as a phenyl-substituted derivative. The nomenclature specifies the location of the double bonds at the first and fifth positions of the heptane (B126788) chain, and the phenyl group's attachment at the first carbon.

The precise geometry of the double bonds, designated as E (entgegen, or opposite) or Z (zusammen, or together), is crucial for defining the specific isomer. For instance, (E)-1-phenylhepta-1,5-diene is a specific stereoisomer. The systematic IUPAC name for this compound clearly communicates its structural features. The PubChem database provides information on related isomers, such as (Hepta-1,6-dien-1-yl)benzene and (Hepta-1,2-dien-3-yl)benzene, highlighting the diversity within this class of compounds. nih.govnih.gov

Table 1: Physicochemical Properties of (Hepta-1,6-dien-1-yl)benzene (Isomer)

PropertyValue
Molecular FormulaC13H16
Molecular Weight172.27 g/mol
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count5
Exact Mass172.125200510
Monoisotopic Mass172.125200510
Topological Polar Surface Area0 Ų
Heavy Atom Count13
Data sourced from PubChem CID 53759733 for the isomeric (Hepta-1,6-dien-1-yl)benzene.

Strategic Importance in Modern Organic Synthesis and Materials Research

While direct applications of (hepta-1,5-dien-1-yl)benzene are not widely documented, its structural motifs are found in more complex molecules with significant biological activity. For instance, derivatives of phenylheptadienones are found in natural products and have been investigated for their pharmacological properties. rsc.org The diene system in this compound offers a platform for various chemical transformations, making it a potentially valuable building block in organic synthesis.

The synthesis of such phenyl-diene systems often relies on powerful carbon-carbon bond-forming reactions. Organometallic cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are cornerstone methods for constructing the bond between the phenyl group and the diene chain. nih.govoup.com These reactions offer a high degree of control over the stereochemistry of the resulting double bonds. The synthesis of related structures, like 1-phenylhepta-1,5-diene, has been noted in the context of electrocyclic rearrangements, indicating its potential role in the formation of cyclic systems. thieme-connect.de

The presence of both a conjugated system (the styrenyl moiety) and an isolated double bond allows for selective chemical modifications. The conjugated portion can participate in reactions like Diels-Alder cycloadditions, while the isolated double bond can be targeted for reactions such as epoxidation or hydrogenation under specific conditions. This differential reactivity is a key aspect of its strategic importance in synthetic design.

Advanced Spectroscopic and Spectrometric Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like (Hepta-1,5-dien-1-yl)benzene in solution.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the two double bonds, the allylic protons, and the methylene (B1212753) protons. The aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The vinylic protons are expected in the δ 5.0-6.5 ppm region, with their specific shifts and coupling constants (J-values) revealing the stereochemistry (E/Z) of the double bonds.

Advanced 2D NMR techniques are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, allowing for the tracing of the heptadiene chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the phenyl group to the dienyl chain.

Table 4.1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (C₆H₅) 7.20 - 7.40 Multiplet -
Vinylic (C=CH-Ph) 6.10 - 6.40 Multiplet 10-16 (trans)
Vinylic (C=CH-CH₂) 5.50 - 5.80 Multiplet 10-16 (trans), 6-8 (cis)
Vinylic (CH₃-CH=C) 5.35 - 5.55 Multiplet 10-16 (trans), 6-8 (cis)
Allylic (-CH₂-) 2.10 - 2.30 Multiplet 6-8
Methylene (-CH₂-) 2.00 - 2.20 Quartet 7-8

Table 4.2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (Quaternary) 137 - 138
Aromatic (CH) 125 - 129
Vinylic (CH) 124 - 132
Allylic (CH₂) 32 - 35
Methylene (CH₂) 29 - 32

The heptadiene chain of this compound is flexible, with rotation possible around the C-C single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the energy barriers for conformational interchange, providing insight into the molecule's flexibility and preferred shapes in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, IR and Raman spectroscopy would confirm the presence of the key functional groups. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The alkene C=C double bonds would show stretching bands around 1640-1680 cm⁻¹. The C-H bonds of the alkene groups (vinylic C-H) produce stretching bands also above 3000 cm⁻¹, while their out-of-plane bending vibrations (900-1000 cm⁻¹) are indicative of the substitution pattern around the double bond. The aliphatic C-H bonds in the methylene and methyl groups would exhibit stretching vibrations just below 3000 cm⁻¹.

Table 4.3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Vinylic C-H Stretch 3010 - 3090
Aliphatic C-H Stretch 2850 - 2960
Alkene C=C Stretch 1640 - 1680
Aromatic C=C Stretch 1450 - 1600
Vinylic C-H Out-of-plane bend 910 - 990

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion to several decimal places. For this compound, with a molecular formula of C₁₃H₁₆, the expected monoisotopic mass is approximately 172.1252 u. HRMS can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Electron Ionization (EI) is a common technique that would generate a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this compound would likely involve cleavage at positions allylic or benzylic to the double bonds, as this leads to the formation of resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a propyl radical via cleavage of the C4-C5 bond, leading to a resonance-stabilized benzylic/allylic cation. Another significant fragmentation would be the formation of a tropylium ion (m/z 91), a common rearrangement product for alkylbenzenes.

Table 4.4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted) Ion Structure/Fragment Lost
172 [C₁₃H₁₆]⁺• (Molecular Ion)
129 [M - C₃H₇]⁺ (Loss of propyl radical)
115 [M - C₄H₉]⁺ (Loss of butyl radical)
91 [C₇H₇]⁺ (Tropylium ion)

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information regarding the electronic structure and photophysical behavior of molecules. For conjugated systems like this compound, these methods are instrumental in characterizing the electronic transitions and the subsequent de-excitation pathways of the electronically excited states.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy electronic states. In conjugated molecules, the most significant electronic transition is typically the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The extent of conjugation in a molecule has a profound effect on its UV-Visible absorption spectrum. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. mdpi.comresearchgate.net This results in the absorption of lower energy (longer wavelength) light, a phenomenon known as a bathochromic or red shift.

In this compound, the presence of the phenyl group in conjugation with the diene system is expected to cause a significant bathochromic shift in the absorption maximum (λmax) compared to non-conjugated systems or systems with less extensive conjugation. While the precise λmax for this compound has not been reported, an estimation can be made based on the absorption characteristics of related compounds.

Table 2: Comparison of UV-Visible Absorption Maxima (λmax) for this compound and Related Compounds

Compound Structure Conjugated System λmax (nm)
Benzene (B151609)C6H6Phenyl ring~255
1,3-Butadiene (B125203)C4H6Conjugated diene~217
StyreneC8H8Phenyl, C=C~245
This compoundC13H16Phenyl, conjugated dieneEstimated ~280-300

The estimated λmax for this compound is anticipated to be in the range of 280-300 nm, reflecting the extended conjugation provided by the phenyl and dienyl moieties.

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules by examining the emission of light from electronically excited states. Following absorption of a photon, an excited molecule can return to the ground state through various radiative and non-radiative decay pathways. Fluorescence is the radiative decay process from the lowest singlet excited state (S1) to the ground state (S0).

The fluorescence properties of a molecule, including its emission wavelength, quantum yield, and lifetime, are highly sensitive to its molecular structure and environment. For conjugated systems like this compound, the extended π-system is expected to give rise to fluorescence in the near-UV or visible region. The efficiency of fluorescence is determined by the competition between radiative decay and non-radiative processes such as internal conversion and intersystem crossing to the triplet state.

The photophysical properties of long-chain phenylpolyenes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), have been extensively studied and can serve as a model for understanding the potential behavior of this compound. semanticscholar.orgnih.gov These studies reveal that the fluorescence characteristics are influenced by factors such as solvent polarity and the rigidity of the molecular structure.

Table 3: Predicted Photophysical Properties of this compound in a Non-Polar Solvent

Property Predicted Value Rationale
Emission Maximum (λem) ~350-400 nmBased on the emission of similar phenyl-substituted polyenes.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5Dependent on the efficiency of non-radiative decay pathways.
Fluorescence Lifetime (τF) 1-5 nsTypical for singlet excited states of conjugated organic molecules.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process in which a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process often leads to the formation of a transient tautomeric species with distinct electronic and emissive properties, resulting in a large Stokes shift between the absorption and emission spectra.

The occurrence of ESIPT is contingent upon the presence of specific functional groups, typically a hydroxyl or amino group as the proton donor and a carbonyl or imino group as the proton acceptor, positioned in close proximity to facilitate the proton transfer. The molecule this compound lacks these requisite functional groups. Therefore, ESIPT is not considered a viable excited-state deactivation pathway for this compound.

However, in related systems that do possess the necessary structural motifs, ESIPT is a well-documented phenomenon. For instance, in derivatives of 2-(2-hydroxyphenyl)benzoxazole, the excited-state transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring occurs on an ultrafast timescale. semanticscholar.org This process is driven by the change in acidity and basicity of the donor and acceptor groups upon electronic excitation. The study of such systems provides fundamental insights into the dynamics of proton transfer reactions in the excited state.

The substitution of a phenyl group onto the heptadiene backbone in this compound has a significant impact on its photophysical properties. The primary effect of the phenyl group is the extension of the π-conjugated system. This extension lowers the energy of the π and π* molecular orbitals, leading to a smaller HOMO-LUMO energy gap.

As discussed in the UV-Visible absorption section, this results in a bathochromic shift of the absorption maximum to longer wavelengths. Similarly, the fluorescence emission is also expected to be red-shifted compared to a non-phenyl-substituted heptadiene. The phenyl group, by increasing the size of the delocalized electron system, enhances the interaction of the molecule with light.

Furthermore, the phenyl group can influence the excited-state geometry and dynamics. Torsional motions of the phenyl group relative to the dienyl chain can provide a non-radiative decay pathway, potentially reducing the fluorescence quantum yield. The extent of this effect is dependent on the steric hindrance around the bond connecting the phenyl ring and the dienyl chain, as well as the viscosity of the solvent. In essence, the phenyl substituent is a key determinant of the electronic and photophysical characteristics of this compound.

Theoretical and Computational Chemistry Studies of Hepta 1,5 Dien 1 Yl Benzene

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules due to its balance of accuracy and computational cost. mdpi.com For a molecule like (Hepta-1,5-dien-1-yl)benzene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Functionals such as B3LYP are commonly used for geometry and zero-point vibrational energy corrections. rsc.org The choice of basis set, which describes the atomic orbitals, is also crucial. For instance, a basis set like 6-31G* is often used for initial optimizations. rsc.org More complex basis sets, such as def2-QZVP, can be used for more accurate single-point energy calculations on the optimized geometry. ethz.ch DFT can also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

A benchmark study on 50 structurally diverse organic molecules found that for predicting NMR chemical shifts, a key aspect of molecular structure, geometries should be optimized at the B3LYP-D3/6-311G(d,p) level, including a solvent model for the best accuracy. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Hydrocarbon Analysis

Method Type Examples Typical Application
Density Functional B3LYP, PBE0, M06-2X, ωB97X-D Geometry Optimization, Energy Calculations, Electronic Properties

| Basis Set | 6-31G*, 6-311++G(d,p), def2-SVP, cc-pVTZ | Defines the mathematical description of atomic orbitals in the calculation |

This table presents common DFT methods used for the analysis of organic molecules, which would be applicable to this compound.

High-Level Ab Initio Methods for Benchmarking and Accuracy (e.g., G2M level calculations)

For higher accuracy, particularly for thermochemical data like enthalpies of formation, researchers turn to high-level ab initio methods. These methods are based on first principles of quantum mechanics without the empirical parameters often found in DFT. The Gaussian-n (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods are composite procedures that approximate a very high-level calculation through a series of less computationally expensive steps.

For example, G2 theory has been used to derive thermochemical group additivity values for large polyunsaturated hydrocarbons. nih.gov Such methods serve as a "gold standard" to benchmark the performance of more cost-effective DFT functionals. cuni.cz A study on C7H2 isomers utilized the W3lite-F12 composite method to investigate their stability, showcasing the power of high-level calculations for complex systems. researchgate.net

Conformational Landscape and Stereoisomeric Stability Prediction

This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. Computational methods can map this landscape to identify the most stable conformers.

For long-chain molecules, steric interactions (repulsions between atoms or groups) and stereoelectronic effects (interactions between orbitals) govern conformational preferences. ethz.ch For example, in substituted systems, staggered conformations are generally more stable than eclipsed ones. ethz.ch A qualitative conformational analysis can suggest which interactions are unfavorable, and quantum chemical calculations can quantify the energy differences between conformers. ethz.ch In a study of 5-benzylimidazolidin-4-one derivatives, energy differences between conformers were found to be small (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group could rotate relatively freely at ambient temperatures. ethz.ch

The presence of double bonds introduces the possibility of E/Z stereoisomers. Computational methods can predict the relative stability of these isomers by calculating their energies.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping out how chemical reactions occur.

Transition State Theory (TST) for Rate Constant Determination and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone for understanding reaction rates. researchgate.netepa.gov It postulates that reactants are in equilibrium with a high-energy activated complex, known as the transition state (TS). researchgate.net The transition state corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. epa.gov

By locating the transition state structure and calculating its energy relative to the reactants, chemists can determine the activation energy of a reaction. This, along with vibrational frequency calculations, allows for the estimation of the reaction rate constant using the Eyring equation. epa.gov For complex reactions, such as the pericyclic reactions that a dienyl system might undergo, TST helps to distinguish between different possible mechanistic pathways by comparing their activation barriers. researchgate.net

Mapping of Potential Energy Surfaces for Complex Transformations

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. uhmreactiondynamics.org Mapping the PES is crucial for understanding complex chemical transformations, such as rearrangements or cycloadditions.

Computational chemists can trace the path of a reaction from reactants to products, identifying all stable intermediates and transition states along the way. pku.edu.cn For example, a study on the reaction of the methylidyne radical with benzene (B151609) involved calculating the PES to identify the key tropyl radical intermediate and trace its subsequent reaction pathways. pku.edu.cn For a molecule like this compound, mapping the PES could reveal pathways for electrocyclization, sigmatropic shifts, or other rearrangements characteristic of conjugated diene systems. These surfaces can reveal whether a reaction is likely to be concerted (one step) or stepwise (involving intermediates).

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
5-benzylimidazolidin-4-one
Methylidyne radical

Computational Insights into Substituent Effects on Reaction Profiles

The Cope rearrangement, a thermally induced acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes, is a reaction of significant interest in organic chemistry. arkat-usa.orgru.nl For this compound, the phenyl group at the C1 position plays a crucial role in influencing the reaction's activation energy and mechanism. Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into how substituents on the phenyl ring and the diene backbone can modulate the reaction profile. researchgate.net

Theoretical analyses of phenyl-substituted 1,5-hexadienes, which serve as a close model for this compound, have shown that the position of the substituent significantly alters the stability of the transition state. arkat-usa.orgresearchgate.net The effect of substituents is often analyzed through the lens of their ability to stabilize the developing radical character in the transition state. arkat-usa.org For instance, radical-stabilizing groups can lower the activation barrier of the rearrangement. arkat-usa.org

A More O'Ferrall-Jencks diagram is a useful tool to visualize the effect of substituents on the transition state structure. arkat-usa.org For the Cope rearrangement, this diagram illustrates the continuum of transition states between a concerted aromatic-like transition state and a stepwise mechanism involving a diradical intermediate. researchgate.net Computational studies on various substituted 1,5-dienes have shown that the transition state can shift along this continuum depending on the electronic nature of the substituents. acs.orgresearchgate.net

For this compound, electron-donating and electron-withdrawing groups on the phenyl ring can be expected to have distinct effects. Electron-donating groups can stabilize a more delocalized, aromatic-like transition state, potentially lowering the activation energy. Conversely, electron-withdrawing groups might favor a more diradical-like transition state. These predictions are supported by computational studies on analogous systems. arkat-usa.orgresearchgate.net

A simple mathematical model has been developed to rationalize the cooperative and competitive effects of multiple phenyl substituents on the Cope rearrangement, which can be extended to understand the impact of a single, substituted phenyl group. nih.gov This model considers the interplay of electronic effects and their influence on the interallylic bond lengths in the transition structure. nih.gov

The following table summarizes the computationally predicted activation energies for the Cope rearrangement of various substituted 1,5-hexadienes, providing an indication of the expected trends for substituted this compound.

Substituent at C3 of 1,5-Hexadiene (B165246)Computational MethodCalculated Activation Energy (kcal/mol)Reference
H (unsubstituted)B3LYP/6-311G 34.4 researchgate.net
PhenylB3LYP/6-311G28.3 researchgate.net
CNB3LYP/6-31G27.9 acs.org
OHCASSCF/6-31G30.5 acs.org

Simulation of Spectroscopic and Photophysical Characteristics

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra and excited-state properties of molecules like this compound. science.govresearchgate.net These calculations can provide valuable information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the excited states involved. science.gov

For this compound, the electronic spectrum is expected to be dominated by π-π* transitions associated with the phenyl ring and the diene system. The conjugation between the phenyl group and the adjacent double bond will likely lead to a red-shift in the absorption maximum compared to isolated benzene or a non-conjugated diene.

Computational studies on similar aryl-substituted dienes have shown that the position and nature of substituents on the aromatic ring can significantly tune the photophysical properties. researchgate.net For example, electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. researchgate.net

The predicted electronic transitions for a model compound, 1-phenyl-1,5-hexadiene, using TD-DFT calculations are presented in the table below. These values provide a reasonable approximation for what can be expected for this compound.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Excited State Character
S0 → S12850.02π → π* (localized on phenyl)
S0 → S22500.35π → π* (delocalized over phenyl and diene)
S0 → S32200.15π → π* (localized on diene)

Note: The data in this table is hypothetical and based on typical TD-DFT results for similar molecules for illustrative purposes.

Understanding the fate of this compound after it absorbs light requires the simulation of its excited-state dynamics. Non-adiabatic molecular dynamics simulations, such as trajectory surface hopping, are employed to model the relaxation pathways from the initially populated excited state. researchgate.netuni-muenchen.de These simulations can predict the lifetimes of excited states, identify key deactivation channels such as internal conversion and intersystem crossing, and elucidate the mechanisms of photochemical reactions. researchgate.net

For aryl-dienes, the excited-state potential energy surfaces can be complex, featuring conical intersections that facilitate rapid, non-radiative decay back to the ground state or to other electronic states. umich.edu The dynamics are influenced by the interplay between the excited states of the phenyl ring and the diene moiety.

In the case of this compound, upon excitation to the S1 state, several processes can occur. The molecule can fluoresce, returning to the ground state radiatively. Alternatively, it can undergo internal conversion to the ground state through conical intersections, or it can undergo intersystem crossing to the triplet manifold, leading to phosphorescence or triplet-state chemistry.

Computational modeling of the excited-state dynamics of similar phenyl-substituted dienes suggests that torsional motion around the bond connecting the phenyl group and the diene can be a significant deactivation pathway. umich.edu This rotation can lead to geometries where the S1 and S0 potential energy surfaces approach each other, promoting efficient internal conversion.

The table below outlines the key parameters that can be obtained from computational modeling of the excited-state dynamics of this compound.

PropertyPredicted ValueSignificance
S1 State Lifetime~1-10 nsDetermines the timescale for fluorescence and photochemistry.
Fluorescence Quantum Yield~0.1-0.3The efficiency of light emission from the S1 state.
Major Deactivation PathwayInternal Conversion via Torsional MotionThe primary mechanism for returning to the ground state non-radiatively.
Intersystem Crossing Rate~108 s-1The rate of transition from the singlet to the triplet manifold.

Note: The data in this table is hypothetical and based on typical results from excited-state dynamics simulations of similar molecules for illustrative purposes.

Advanced Applications and Prospective Research in Dienylbenzene Chemistry

Design and Synthesis of Advanced Polymeric Materials

The diene functionality within (Hepta-1,5-dien-1-yl)benzene provides a versatile handle for polymerization, opening avenues for the creation of advanced materials with tailored properties.

This compound is a promising monomer for various polymerization techniques due to its two olefinic groups. Olefin metathesis, a powerful tool in polymer synthesis, is particularly relevant. evitachem.com Techniques such as Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP) can utilize diene monomers to create polymers with specific structures and functionalities. scholaris.ca

In the context of ADMET, this compound could undergo step-growth polymerization to yield polymers with repeating units containing the phenyl group. This process would involve the intermolecular reaction between the terminal double bonds of the monomers, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. evitachem.com The presence of the phenyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Alternatively, a derivative of this compound could be synthesized to contain a strained ring system, making it a suitable monomer for ROMP. This would allow for the rapid formation of high molecular weight polymers under controlled conditions. The choice of catalyst and reaction conditions would be crucial in determining the polymer's microstructure (e.g., cis/trans content) and, consequently, its physical properties.

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionPotential Outcome
Acyclic Diene Metathesis (ADMET)A step-growth condensation polymerization for acyclic dienes.Produces unsaturated polymers with the release of a small volatile molecule (e.g., ethene).
Ring-Opening Metathesis Polymerization (ROMP)A chain-growth polymerization of cyclic olefins. scholaris.caRequires modification of the monomer to a cyclic form but can produce high molecular weight polymers with controlled stereochemistry.

The synthesis of functional polymers allows for the creation of materials with specific, desirable characteristics. entecpolymers.comuhasselt.bescottbader.com The incorporation of this compound into a polymer backbone imparts specific functionalities that can be fine-tuned. The phenyl group, for instance, can enhance the thermal stability and modify the refractive index of the resulting polymer.

Functionalization can be achieved either by polymerizing functionalized monomers or by post-polymerization modification. For example, the phenyl group in the polymer derived from this compound could be further modified through electrophilic aromatic substitution to introduce various functional groups. This would allow for the tuning of properties such as solubility, chemical resistance, and optical and electronic characteristics. lifescienceglobal.com Such functional polymers have applications in diverse fields, including as compatibilizers, coupling agents, or materials for organic electronics. entecpolymers.comnih.govnanosoftpolymers.com

Precursors for Complex Chemical Architectures and Natural Product Synthesis

The dienylbenzene framework is an excellent starting point for the synthesis of complex organic molecules, including polycyclic and heterocyclic systems, which are common motifs in natural products and pharmaceuticals.

The diene system in this compound is amenable to a variety of cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. beilstein-journals.org The Diels-Alder reaction, for instance, allows for the creation of six-membered rings with high stereocontrol. The conjugated diene portion of this compound can react with a suitable dienophile to form a cyclohexene (B86901) derivative, which can be a precursor to more complex polycyclic systems. nih.gov

Furthermore, ring-closing metathesis (RCM) is a highly effective strategy for the synthesis of cyclic compounds from acyclic dienes. scholaris.cadoi.org Subjecting this compound to RCM catalysts would be expected to yield a six-membered ring, specifically 4-phenylcyclohexene. This reaction is known for its functional group tolerance and is a cornerstone in the synthesis of complex molecules. mit.edumdpi.com

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is another important application. msu.eduorganic-chemistry.org The double bonds in this compound can be functionalized to introduce heteroatoms, followed by cyclization to form various heterocyclic rings. For example, epoxidation of the double bonds followed by ring-opening with a nucleophile can lead to the formation of oxygen- or nitrogen-containing heterocycles. mdpi.comsciforum.net

Table 2: Key Reactions for Complex Molecule Synthesis from this compound

Reaction TypeDescriptionResulting Structure
Diels-Alder CycloadditionA [4+2] cycloaddition between a conjugated diene and a dienophile.Forms a six-membered ring, leading to polycyclic systems. nih.govresearchgate.net
Ring-Closing Metathesis (RCM)An intramolecular reaction of a diene catalyzed by a metal alkylidene. scholaris.caEfficiently forms cyclic alkenes, such as 4-phenylcyclohexene. doi.org
Heterocycle SynthesisReactions involving the introduction of heteroatoms (O, N, S, etc.) into the carbon skeleton followed by cyclization. msu.edumdpi.comsciforum.netProduces a wide variety of heterocyclic frameworks. organic-chemistry.org

Cascade and tandem reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. numberanalytics.comresearchgate.net This strategy rapidly builds molecular complexity from simple starting materials. pitt.edu this compound is an ideal substrate for such reactions.

For example, a tandem dehydrogenation/Diels-Alder reaction could be envisioned. nih.gov In such a sequence, a precursor to this compound could first be dehydrogenated in situ to generate a more reactive conjugated diene, which then immediately undergoes an intramolecular or intermolecular Diels-Alder reaction. This approach avoids the isolation of potentially unstable diene intermediates and can lead to the rapid construction of complex polycyclic skeletons. nih.gov

Metal-catalyzed cascade reactions involving the double bonds of this compound are also a promising area of research. nih.gov For instance, a cascade reaction could be initiated by the coordination of a metal catalyst to one of the double bonds, triggering a series of cyclization and/or rearrangement steps to generate intricate molecular architectures in a single synthetic operation. rsc.orgcore.ac.ukresearchgate.net

Structure-Reactivity Relationships and Rational Design Principles

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its effective use in synthesis. Rational design principles, which involve creating new molecules with specific functionalities based on predictive physical models, can be applied to tailor the reactivity of this compound for desired applications. wikipedia.orgrsc.orgunimi.itmdpi.com

The key structural features of this compound that govern its reactivity are:

The Phenyl Group: The phenyl substituent at the C1 position influences the electronic properties of the adjacent double bond through conjugation. This can affect the regioselectivity and stereoselectivity of reactions such as the Diels-Alder reaction.

The Diene System: The presence of two double bonds allows for a wide range of transformations, including polymerization, cycloadditions, and metathesis. The relative positioning of these double bonds (1,5-diene) makes it particularly suitable for RCM to form stable six-membered rings.

The Acyclic Chain: The flexibility of the heptadiene chain allows the molecule to adopt conformations that are favorable for certain intramolecular reactions.

By applying the principles of rational design, chemists can modify the structure of this compound to control its reactivity. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electron density of the diene system, thereby influencing its reactivity in cycloaddition reactions. mdpi.com Similarly, altering the length or substitution pattern of the dienyl chain can direct the outcome of metathesis or cascade reactions. This predictive approach allows for the targeted synthesis of complex molecules and functional materials.

Systematic Studies on the Impact of Phenyl Substituent Variation on Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature and position of substituents on its phenyl ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby dictating the outcome of reactions.

Systematic studies, often on analogous systems like other substituted dienes, have provided significant insights. The electronic nature of a phenyl substituent—whether it is electron-donating or electron-withdrawing—can modify the electron density of the conjugated diene system. Research on related compounds demonstrates that electron-withdrawing groups on an aromatic ring can decrease the electron density of a reactive site, which can, in turn, destabilize the ground state of the molecule and increase reactivity. researchgate.net Conversely, electron-donating groups can increase the electron density of the conjugated system.

In the context of metal-catalyzed reactions, the electronic properties of phenyl substituents play a crucial role. For instance, in copper-catalyzed three-component radical 1,4-perfluoroalkylamination of 1,3-dienes, the electronic effects of substituents on the phenyl ring of the diene substrate significantly impact the reaction's efficiency. nih.gov A variety of substituted phenyl-1,3-dienes, including those with electron-donating methyl groups and electron-withdrawing halogens, have been shown to be effective substrates in such transformations. nih.gov For example, reactions involving (E)-buta-1,3-dien-1-ylbenzene derivatives show that both electron-donating (para-methyl) and electron-withdrawing (meta-chloro, meta-bromo) substituents on the phenyl ring lead to high yields of the desired allylic amine products. nih.gov

The position of the substituent (ortho, meta, or para) also has a significant steric and electronic impact. Ortho-substituents, due to their proximity to the reactive diene chain, can exert a considerable steric hindrance, potentially blocking or slowing down a reaction at the adjacent site. nih.gov In some cases, this steric hindrance can be leveraged to achieve regioselectivity. nih.gov Studies on palladium-catalyzed reactions have shown that steric bulk at a bridgehead carbon can decrease the reaction yield. beilstein-journals.org

The following table summarizes the effect of phenyl substituents on the yield and enantioselectivity of a copper-catalyzed trifluoromethylamination reaction of various (E)-buta-1,3-dien-1-ylbenzene derivatives, which serves as a model for the reactivity of this compound.

Substituent (X) on Phenyl RingProductYield (%)Enantiomeric Ratio (er)Reference
H4 8594:6 nih.gov
o-Me5 6095:5 nih.gov
m-Me8 9995:5 nih.gov
p-Me14 8294:6 nih.gov
m-Cl10 9995:5 nih.gov
p-Cl15 8893:7 nih.gov
m-Br11 9995:5 nih.gov

Data derived from a model reaction on (E)-buta-1,3-dien-1-ylbenzene with N-methylaniline and a trifluoromethylating agent. nih.gov

These findings collectively indicate that modifying the phenyl substituent is a powerful strategy for fine-tuning the reactivity and selectivity in reactions involving dienylbenzene scaffolds.

Stereocontrol Strategies in Reactions Involving this compound

Achieving stereocontrol—the control of the three-dimensional arrangement of atoms—is a central challenge and a significant area of research in the synthesis of complex molecules from precursors like this compound. The presence of two double bonds offers multiple sites for reactions that can generate several stereogenic centers. Strategies to control the stereochemical outcome can be broadly categorized into substrate control, reagent control, and catalyst control.

Catalyst-controlled stereoselection is a highly effective strategy. The use of chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over others. A prime example is the copper-catalyzed asymmetric trifluoromethylamination of 1,3-dienes. nih.gov In these reactions, a chiral ligand coordinated to the copper catalyst dictates the stereochemical outcome, leading to the formation of enantioenriched allylic amines with high enantiomeric ratios (er). nih.gov For instance, the reaction of (E)-buta-1,3-dien-1-ylbenzene with various anilines in the presence of a Cu(I) catalyst and a chiral BOX ligand affords products with excellent enantioselectivity, often exceeding a 95:5 er. nih.gov

Substrate-controlled stereoselection relies on existing stereocenters or structural features within the substrate molecule to direct the approach of reagents. For this compound derivatives that may already contain a chiral center, this center can influence the stereochemical outcome of subsequent reactions at the diene moiety.

Reagent-controlled stereoselection involves the use of chiral reagents to induce stereoselectivity. While less common in the context of diene functionalization compared to catalysis, it remains a viable strategy.

A significant challenge in reactions of 1,5-dienes is controlling the stereochemistry in cyclization reactions. For example, copper-catalyzed intramolecular [2+2] photocycloadditions of 1,6-heptadienes can form bicyclic products with multiple stereocenters. wisc.edu The choice of catalyst system has been shown to be critical in these transformations. wisc.edu

The table below illustrates the success of catalyst-controlled stereoselective synthesis in a model reaction of a substituted 1,3-diene, demonstrating the high levels of stereocontrol achievable.

Diene Substrate (R)Amine SubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
PhenylN-methylaniline4 85>25:194:6 nih.gov
2-NaphthylN-methylaniline24 90>25:195:5 nih.gov
PhenylN-ethylaniline51 85>25:196:4 nih.gov
PhenylAniline62 72>25:197:3 nih.gov
2,5-dimethoxyphenylN-methylaniline20 99>25:185:15 nih.gov

Data derived from the copper-catalyzed three-component radical 1,4-perfluoroalkylamination of various 1,3-dienes. nih.gov

These examples underscore the importance and effectiveness of modern catalytic methods in achieving high levels of stereocontrol in reactions involving diene systems related to this compound, paving the way for the synthesis of complex, stereochemically defined molecules.

Conclusion and Future Research Directions in Hepta 1,5 Dien 1 Yl Benzene Chemistry

Summary of Key Achievements and Insights

Research into (Hepta-1,5-dien-1-yl)benzene and related dienylbenzene compounds has led to several key achievements. Synthetic chemists have developed various methods for their preparation, including Wittig reactions, elimination reactions, and transition-metal-catalyzed cross-coupling reactions. thieme-connect.de For instance, the Wittig reaction provides a reliable route to (E,Z)-Penta-1,3-dien-1-ylbenzene with good yields, demonstrating a foundational approach that can be adapted for longer-chain analogues like this compound. Elimination reactions of allylic alcohols and their derivatives also represent a common and effective strategy for constructing the 1,3-diene motif. thieme-connect.de

A significant insight has been the ability to control the stereoselectivity of the resulting dienes, which is crucial for their subsequent application in polymerization and complex molecule synthesis. acs.org Furthermore, the functionalization of the benzene (B151609) ring through reactions like Friedel-Crafts alkylation and acylation has expanded the diversity of accessible dienylbenzene derivatives. The development of nickel-catalyzed hydrofunctionalization of 1,3-dienes has provided enantioselective methods to produce chiral allylic and homoallylic derivatives, which are valuable building blocks in organic synthesis. acs.org

The synthesis of related structures, such as dendralenes, has also benefited from methodologies applicable to dienylbenzenes, showcasing the broader impact of this research. rsc.organu.edu.au Moreover, the incorporation of dienylbenzene-like structures into more complex systems, such as benzimidazole (B57391) derivatives, has been explored for potential applications in medicinal chemistry, highlighting the versatility of this chemical scaffold. mdpi.comsemanticscholar.org

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored avenues remain in the chemistry of this compound. A primary challenge lies in achieving complete control over the regioselectivity and stereoselectivity in many synthetic transformations, particularly for more complex substrates. While methods for selective synthesis exist, they are not universally applicable and often require careful optimization. acs.org

The full potential of this compound as a monomer in materials science is yet to be realized. While its ability to undergo radical polymerization is recognized, a comprehensive understanding of the relationship between its structure, polymerization conditions, and the properties of the resulting polymers is an area ripe for investigation. This includes exploring its copolymerization with other monomers to create materials with tailored thermal, mechanical, and optical properties.

Furthermore, the reactivity of the diene system in this compound towards a wider range of pericyclic reactions, such as Diels-Alder and electrocyclizations, remains largely unexplored. These reactions could provide rapid access to complex polycyclic frameworks. The application of modern catalytic methods, such as C-H activation and functionalization, to directly modify the dienyl side chain or the aromatic ring in a site-selective manner is another promising but underexplored area. unipv.it

The biological activities of this compound and its simple derivatives are not well-documented. Systematic studies to screen for potential applications in areas like agrochemicals or pharmaceuticals could unveil new opportunities.

Outlook on Emerging Methodologies and Interdisciplinary Collaborations

The future of this compound chemistry will likely be driven by emerging synthetic methodologies and increased interdisciplinary collaborations. Advances in catalysis, particularly with earth-abundant metals, will be crucial for developing more sustainable and cost-effective synthetic routes. acs.org The use of computational chemistry and machine learning could accelerate the discovery of new catalysts and reaction conditions with improved selectivity and efficiency. scielo.org.mx

Interdisciplinary collaborations will be key to unlocking the full potential of this compound. innovationnewsnetwork.comnih.govberkeley.edu For instance, collaborations between organic chemists and polymer scientists are essential for designing and synthesizing novel polymers with specific functionalities. innovationnewsnetwork.com Partnering with materials scientists could lead to the development of advanced materials for applications in electronics, coatings, and biomedical devices. nih.gov

Furthermore, collaborations with biologists and pharmacologists could facilitate the exploration of the bioactivity of this compound derivatives. mdpi.com The development of bio-based and biodegradable materials derived from renewable resources is a growing area where dienylbenzene chemistry could contribute, for example, by mimicking natural structures to create novel UV filters or other functional molecules. innovationnewsnetwork.com The integration of expertise from different fields, from fundamental chemistry to applied engineering and life sciences, will undoubtedly accelerate innovation and lead to new discoveries in the chemistry of this compound and its analogues. berkeley.edu

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing (Hepta-1,5-dien-1-yl)benzene derivatives?

  • Methodological Answer : Pd(I)-catalyzed coupling reactions are highly effective for synthesizing functionalized 1,5-dienes. For example, (Z)-1-bromo-4-(2-bromo-1-chlorohexa-1,5-dien-1-yl)benzene (3f) was synthesized in 89% yield using Pd(I) catalysts under optimized conditions (ligand choice, solvent polarity, and inert atmosphere). Reaction progress can be monitored via TLC, and purity confirmed by column chromatography .

Q. How is the structure of this compound derivatives confirmed experimentally?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is critical. For (Z)-3f, ¹H NMR (400 MHz, CDCl₃) revealed δ 7.49–7.52 (m, 2H, aromatic), 5.70–5.60 (m, 1H, diene), and coupling constants (J=10.0, 17.2 Hz) confirming stereochemistry. ¹³C NMR (100 MHz) resolved sp² carbons at δ 136.3. High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Q. What analytical techniques are used to determine the physicochemical properties of this compound analogs?

  • Methodological Answer : Key properties (logP, molecular weight) are derived from computational tools (e.g., ChemDraw) and validated experimentally. For hepta-1,5-dien-3-ol (a related compound), logP=1.4995 and molecular weight=112.17 g/mol were reported. HPLC-MS ensures purity, while UV-Vis spectroscopy assesses conjugation effects in dienes .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For example, hepta-diene derivatives showed strong binding to SARS-CoV-2 Mpro (docking scores: -9.2 to -10.5 kcal/mol), with hydrogen bonds at catalytic dyad residues (His41, Cys145). Interaction profiles (e.g., π-π stacking, hydrophobic contacts) guide lead optimization .

Q. What strategies resolve contradictions in spectroscopic data for diene-containing compounds?

  • Methodological Answer : Cross-validation using high-resolution NMR (500+ MHz) and X-ray crystallography addresses discrepancies. For instance, solvent-induced δ shifts (e.g., CDCl₃ vs. DMSO-d₆) may alter coupling constants. Comparative analysis of diastereotopic protons and DEPT-135 experiments clarifies ambiguous assignments .

Q. How to optimize Pd(I)-catalyzed synthesis for high-yield diene functionalization?

  • Methodological Answer : Systematic screening of reaction parameters (ligand-to-metal ratio, temperature, solvent) is essential. Bidentate ligands (e.g., dppe) enhance Pd(I) stability, while anhydrous conditions minimize side reactions. Kinetic studies (in situ IR) identify rate-limiting steps, such as oxidative addition of allylic halides .

Q. What mechanistic insights explain stereoselectivity in Pd(I)-mediated diene synthesis?

  • Methodological Answer : Isotopic labeling (e.g., deuterated substrates) and DFT calculations map reaction pathways. Pd(I) intermediates undergo syn-insertion into allylic C–X bonds, favoring (Z)-geometry. Stereochemical outcomes are confirmed via NOESY NMR, which detects spatial proximity of substituents .

Data Presentation

Table 1 : Representative NMR Data for this compound Derivative 3f

Proton/Carbon δ (ppm) Multiplicity Assignment
Aromatic H7.49–7.52m (2H)C6H4Br
Diene H5.70–5.60m (1H)CH=CH2
Allylic CH22.53–2.49m (2H)CH2Cl
Aromatic C136.3sC-Br

Source : Adapted from Pd(I)-catalyzed synthesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.